molecular formula C14H16Cl2N2S B13965843 4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole hydrochloride

4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole hydrochloride

Cat. No.: B13965843
M. Wt: 315.3 g/mol
InChI Key: WENGVYGNYDHHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl and a thiazolyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride typically involves the reaction of 4-(2-chlorophenyl)-2-thiazolylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride is unique due to the presence of both a 2-chlorophenyl and a thiazolyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C14H16Cl2N2S

Molecular Weight

315.3 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C14H15ClN2S.ClH/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10;/h1-4,9-10,16H,5-8H2;1H

InChI Key

WENGVYGNYDHHJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.